![molecular formula C24H23N3O4S B2948848 N-(4-((8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)sulfonyl)phenyl)benzamide CAS No. 681270-09-7](/img/structure/B2948848.png)
N-(4-((8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)sulfonyl)phenyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-((8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)sulfonyl)phenyl)benzamide is a complex chemical compound notable for its intricate structure and multifaceted applications in various scientific fields. The compound’s architecture features a diazocin core integrated with sulfonyl and phenylbenzamide groups, suggesting a synthesis of stability and reactivity that is exploited in advanced research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-((8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)sulfonyl)phenyl)benzamide involves several key steps, commencing with the formation of the diazocin ring. This is typically achieved through cyclization reactions involving precursor compounds under controlled conditions. Subsequent reactions introduce the sulfonyl and phenylbenzamide moieties, often employing sulfonyl chloride and benzoyl chloride in the presence of appropriate catalysts.
Industrial Production Methods
On an industrial scale, the production of this compound necessitates optimized reaction conditions to ensure high yields and purity. This includes precise temperature control, use of high-purity reagents, and employment of continuous flow reactors for efficient synthesis. Purification typically involves recrystallization and chromatographic techniques to isolate the desired product from by-products.
化学反应分析
Types of Reactions
N-(4-((8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)sulfonyl)phenyl)benzamide can undergo several types of chemical reactions, including:
Oxidation: : The compound can be oxidized to introduce additional functional groups, potentially enhancing its reactivity or modifying its biological activity.
Reduction: : Reduction reactions can be employed to alter the oxidation state of specific atoms within the molecule, impacting its overall stability and reactivity.
Substitution: : Both nucleophilic and electrophilic substitution reactions are feasible, allowing for the modification of specific functional groups without disrupting the core structure.
Common Reagents and Conditions
Reagents commonly employed in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents such as sodium borohydride for reduction, and various halides or nucleophiles for substitution reactions. Reaction conditions are typically tailored to the specific transformation desired, with parameters such as temperature, solvent, and reaction time being meticulously controlled.
Major Products Formed
The major products formed from these reactions vary based on the type of reaction and conditions employed. Oxidation can yield more oxygenated derivatives, reduction may produce simpler or partially hydrogenated compounds, and substitution reactions can result in a wide array of functionalized derivatives depending on the substituents introduced.
科学研究应用
N-(4-((8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)sulfonyl)phenyl)benzamide finds applications across a broad spectrum of scientific disciplines:
Chemistry
In chemistry, it is utilized as a precursor for synthesizing more complex molecules and as a reagent in various chemical transformations, contributing to the development of new synthetic methodologies.
Biology
Biologically, the compound’s structural complexity lends itself to studies in molecular biology, particularly in understanding interactions with biomolecules and cellular pathways.
Medicine
In medicine, its potential therapeutic properties are explored, including its use as a scaffold for drug development targeting specific diseases or pathological conditions.
Industry
Industrially, the compound is employed in the synthesis of advanced materials, potentially offering unique properties for applications in electronics, coatings, and specialty chemicals.
作用机制
Unique Features
N-(4-((8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)sulfonyl)phenyl)benzamide stands out due to its distinctive diazocin core, which is less common in similar compounds. This unique structure imparts specific reactivity and stability properties that are exploited in specialized applications.
Similar Compounds
Similar compounds include other diazocin derivatives and sulfonylbenzamides. These compounds may share some structural features but differ in their substitution patterns or functional groups, leading to variations in their chemical behavior and applications.
相似化合物的比较
N-(4-((5,6-dihydro-1H-1,5-diazocin-3-yl)sulfonyl)phenyl)benzamide
N-(4-((8-oxo-1,2,3,4-tetrahydro-1,5-diazocin-3-yl)sulfonyl)phenyl)benzamide
N-(4-(sulfonyl)phenyl)benzamide
Hope this helps—anything else you're curious about?
属性
IUPAC Name |
N-[4-[(6-oxo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-11-yl)sulfonyl]phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O4S/c28-23-8-4-7-22-19-13-17(15-27(22)23)14-26(16-19)32(30,31)21-11-9-20(10-12-21)25-24(29)18-5-2-1-3-6-18/h1-12,17,19H,13-16H2,(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHAQSDRMYVTXOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(CC1C3=CC=CC(=O)N3C2)S(=O)(=O)C4=CC=C(C=C4)NC(=O)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-(4-methoxyphenyl)-9-(5-methylpyridin-2-yl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2948766.png)
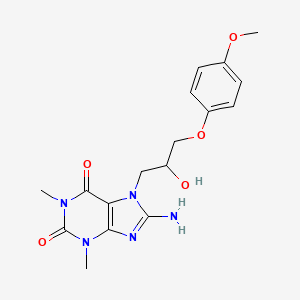
![2-({1-ethyl-3-methyl-7-oxo-6-[(thiophen-2-yl)methyl]-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-(3-fluorophenyl)acetamide](/img/structure/B2948773.png)
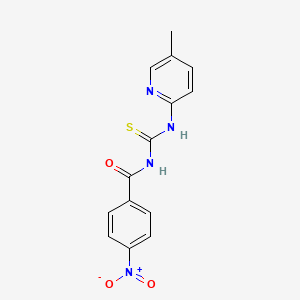
![2-(3-{[(3,4-dimethoxyphenyl)amino]methyl}-6-methoxy-2-oxo-1,2-dihydroquinolin-1-yl)-N-(3-fluorophenyl)acetamide](/img/structure/B2948775.png)
![4-[4-(2,4-dimethylphenyl)piperazin-1-yl]-6-methoxy-3-(4-methylbenzenesulfonyl)quinoline](/img/structure/B2948777.png)
![N-(3-chloro-4-fluorophenyl)-2-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2948778.png)
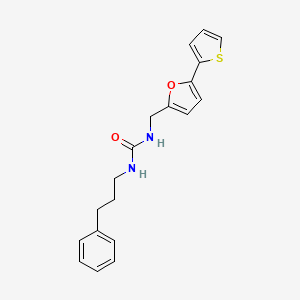
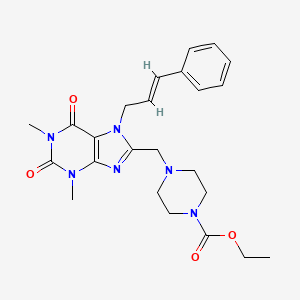
![N-(3-ethylphenyl)-2-[7-(4-methoxyphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]acetamide](/img/structure/B2948783.png)
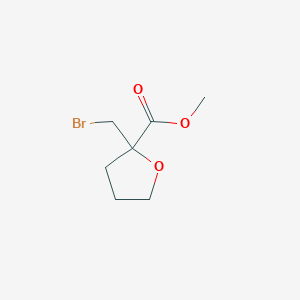
![N-(4-chlorophenyl)-2-{[2-(4-fluorophenyl)-7-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl}acetamide](/img/structure/B2948785.png)
![5-Methyl-7-[(1,1,1-trifluoropropan-2-yl)oxy]pyrazolo[1,5-a]pyrimidine](/img/structure/B2948786.png)
![N-(3-chlorophenyl)-2-({1-ethyl-6-[(4-methoxyphenyl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide](/img/structure/B2948788.png)
